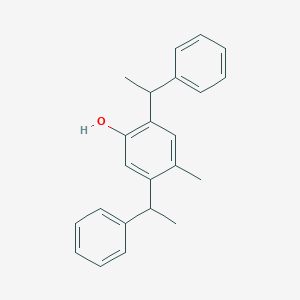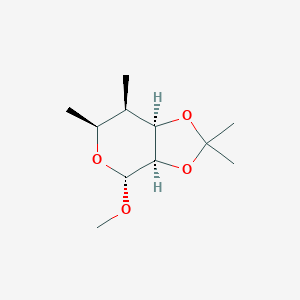
Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride is a synthetic compound that belongs to the pyrimidine family. This compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The unique structure and properties of this compound make it an attractive target for scientific research.
Mécanisme D'action
The mechanism of action of Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and alleviate pain. This compound has also been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride is its versatility in the laboratory. This compound can be easily synthesized and modified to create new derivatives with different properties and applications. However, one of the limitations of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are several future directions for research on Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the toxicity profile of this compound and its potential impact on human health.
In conclusion, Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride is a versatile compound with potential applications in various fields of scientific research. Its unique properties and potential pharmacological effects make it an attractive target for further investigation. However, careful monitoring of its toxicity and further research on its mechanism of action are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride involves the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with 6-methyl-2-(phenoxymethyl) pyrimidine-4-amine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
102207-83-0 |
|---|---|
Nom du produit |
Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride |
Formule moléculaire |
C16H22ClN3O |
Poids moléculaire |
307.82 g/mol |
Nom IUPAC |
N,N-diethyl-6-methyl-2-(phenoxymethyl)pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H21N3O.ClH/c1-4-19(5-2)16-11-13(3)17-15(18-16)12-20-14-9-7-6-8-10-14;/h6-11H,4-5,12H2,1-3H3;1H |
Clé InChI |
ZUVGOYZTUBYECR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=C1)C)COC2=CC=CC=C2.Cl |
SMILES canonique |
CCN(CC)C1=NC(=NC(=C1)C)COC2=CC=CC=C2.Cl |
Autres numéros CAS |
102207-83-0 |
Synonymes |
N,N-diethyl-6-methyl-2-(phenoxymethyl)pyrimidin-4-amine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



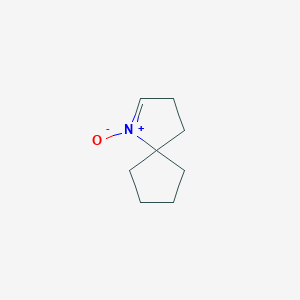
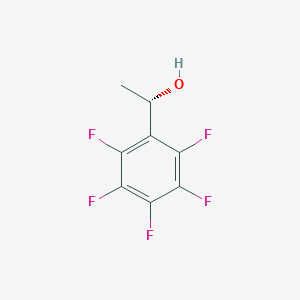



![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)


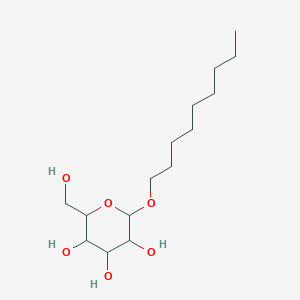
![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)
